2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid
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Overview
Description
2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid is a complex organic compound with the molecular formula C25H17NO3S and a molecular weight of 411.48 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid typically involves the Friedlaender condensation reaction. This method uses 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .
Industrial Production Methods
the general principles of green and sustainable chemistry, such as using recyclable catalysts and solvent-free conditions, are often applied in the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives .
Scientific Research Applications
2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid involves its interaction with various molecular targets and pathways. The quinoline scaffold allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar chemical properties.
Isoquinoline: Another nitrogen-containing heterocycle with comparable reactivity.
Benzo[h]quinoline: A closely related compound with similar applications.
Uniqueness
2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonic acid group enhances its solubility and reactivity, making it valuable in various applications .
Properties
CAS No. |
90094-08-9 |
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Molecular Formula |
C25H17NO3S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2,4-diphenylbenzo[h]quinoline-10-sulfonic acid |
InChI |
InChI=1S/C25H17NO3S/c27-30(28,29)23-13-7-12-19-14-15-20-21(17-8-3-1-4-9-17)16-22(26-25(20)24(19)23)18-10-5-2-6-11-18/h1-16H,(H,27,28,29) |
InChI Key |
ZHTUEDKIHKRNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3C(=CC=C4)S(=O)(=O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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